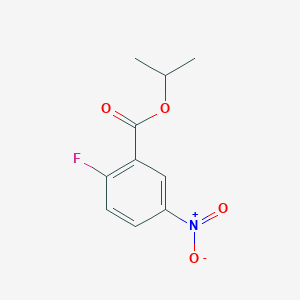

Isopropyl 2-fluoro-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropyl 2-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C10H10FNO4 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 5-position is replaced by a nitro group The isopropyl ester group is attached to the carboxyl group of the benzoic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-fluoro-5-nitrobenzoate typically involves a multi-step process:

Nitration: The starting material, 2-fluorobenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Esterification: The resulting 2-fluoro-5-nitrobenzoic acid is then esterified with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Nitration: Using continuous flow reactors to ensure efficient and controlled nitration of 2-fluorobenzoic acid.

Catalytic Esterification: Employing catalytic esterification techniques to optimize yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Isopropyl 2-fluoro-5-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Reduction: Isopropyl 2-amino-5-nitrobenzoate.

Substitution: Compounds where the fluorine atom is replaced by the nucleophile.

Applications De Recherche Scientifique

Medicinal Chemistry

Isopropyl 2-fluoro-5-nitrobenzoate is utilized in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals. The presence of fluorine and nitro groups enhances the compound's biological activity, making it a valuable building block for drug discovery.

Case Study: Anticancer Agents

Recent studies have demonstrated that derivatives of nitrobenzoates exhibit significant anticancer properties. For instance, compounds synthesized from this compound showed promising results against various cancer cell lines, highlighting its potential as a precursor in developing new anticancer drugs .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the Ugi reaction—a multicomponent reaction that allows for the rapid assembly of diverse molecular structures.

Synthesis of Peptides

This compound can be employed in peptide synthesis due to its ability to undergo nucleophilic substitution reactions. The incorporation of this compound into peptide chains can modulate their biological activities significantly. For example, studies have shown that fluorinated peptides exhibit altered hydrophobicity and reactivity, which can enhance their therapeutic efficacy .

Materials Science

In materials science, this compound is explored for its potential use in developing advanced materials such as fluorescent probes and sensors.

Fluorescent Probes

The compound can be transformed into fluorescent probes for detecting specific biomolecules. For instance, when coupled with appropriate fluorescent dyes, it can form probes that are sensitive to nucleophiles like hydrogen polysulfide. These probes are crucial for bioimaging applications, allowing real-time monitoring of biological processes .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of isopropyl 2-fluoro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Isopropyl 2-fluoro-5-nitrobenzoate can be compared with other similar compounds, such as:

Isopropyl 2-chloro-5-nitrobenzoate: Similar structure but with a chlorine atom instead of fluorine.

Isopropyl 2-fluoro-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of both the fluorine and nitro groups in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.

Activité Biologique

Isopropyl 2-fluoro-5-nitrobenzoate (IFNB) is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of the biological activity associated with IFNB.

Chemical Structure and Properties

IFNB is characterized by the presence of a nitro group, which significantly influences its biological activity. The nitro group can undergo reduction to form reactive intermediates, which interact with various biomolecules, leading to both therapeutic and toxic effects. The compound's structure can be represented as follows:

- Chemical Formula : C₉H₈FNO₄

- Molecular Weight : 201.16 g/mol

The biological activity of IFNB is largely attributed to the nitro group. Upon reduction, it generates nitro anion radicals that can interact with nucleophilic sites on proteins, particularly enzymes. This interaction can lead to enzyme inhibition or modification of protein function, which is crucial in understanding its pharmacological effects.

Key Mechanisms Include:

- Enzyme Inhibition : IFNB has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it affects the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation .

- Anti-inflammatory Effects : Nitro compounds like IFNB can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokines such as IL-1β and TNF-α .

Antimicrobial Activity

Recent studies indicate that IFNB exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effective inhibition at low concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida krusei | 1 μM |

| Escherichia coli | 5 μM |

The mechanism underlying this activity involves the disruption of cell membrane integrity and interference with metabolic functions through enzyme inhibition .

Anti-inflammatory Activity

IFNB has been identified as a promising anti-inflammatory agent. Its ability to inhibit iNOS (inducible nitric oxide synthase) and COX-2 suggests potential therapeutic applications in treating inflammatory diseases.

| Target Enzyme | Inhibition IC50 (μM) |

|---|---|

| iNOS | 12.5 |

| COX-2 | 15.0 |

The anti-inflammatory effects are attributed to the modulation of signaling pathways involving NF-kB and MAPK, leading to reduced expression of inflammatory mediators .

Case Studies

- Study on Antimicrobial Efficacy : A study published in Frontiers in Chemistry demonstrated that derivatives of nitrobenzoates, including IFNB, showed potent activity against resistant strains of bacteria. The study highlighted the compound's potential as a lead in developing new antibiotics .

- Inflammation Model : In a murine model of inflammation, IFNB administration resulted in significant reductions in paw swelling and cytokine levels, indicating its effectiveness in modulating inflammatory responses .

Propriétés

IUPAC Name |

propan-2-yl 2-fluoro-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-6(2)16-10(13)8-5-7(12(14)15)3-4-9(8)11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOBQUWYHAPWGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.